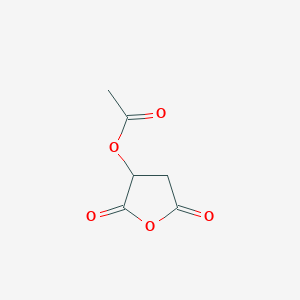
2,5-Dioxooxolan-3-YL acetate
概要
説明
Synthesis Analysis
The synthesis of 2,5-dioxooxolan-3-yl acetate-like compounds often involves catalyzed rearrangement and ring-closure reactions. For example, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates into acetoxy bicyclo[3.1.0]hexenes illustrates a method for generating structurally complex dioxolanes through catalyzed isomerization steps. These products can further transform, showcasing the versatility of dioxolane synthesis strategies (Buzas & Gagosz, 2006).
Molecular Structure Analysis
The molecular structure of dioxolanes, including 2,5-dioxooxolan-3-yl acetate, is characterized by their cyclic acetal framework, which significantly influences their chemical behavior and reactivity. The presence of oxygen atoms within the ring structure imparts unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. Computational studies and NMR spectroscopy are commonly employed to elucidate the configuration and conformation of dioxolanes, aiding in the understanding of their chemical behavior (Cetinkaya, Schuchmann, & Sonntag, 1978).
Chemical Reactions and Properties
Dioxolanes undergo a variety of chemical reactions, including ring-opening, fragmentation, and cycloaddition reactions, which can be exploited in synthetic organic chemistry. The photolysis of dioxolanes, for example, leads to cleavage and rearrangement reactions that provide access to a range of functionalized compounds. These reactions are influenced by the substituents on the dioxolane ring and the reaction conditions, such as temperature and solvent (Doyle et al., 1997).
科学的研究の応用
Photolysis of 1,3-dioxolan and its derivatives produces various compounds such as acetone, propyl acetate, ethylene, acetaldehyde, methyl acetate, and ethylene oxide. This process has potential applications in chemical synthesis and environmental studies (Çetinkaya, Schuchmann, & Sonntag, 1978).
Asymmetric synthesis of 1,2-dioxolane-3-acetic acids, as described in a study, enables the configurational assignment of plakinic acid A, an incompletely characterized natural product. This has implications in natural product chemistry and pharmaceutical development (Dai, Trullinger, Liu, & Dussault, 2006).
The synthesis of poly(1,3-dioxolane) (PDXL) with high tensile strength and easy chemical recycling to monomer offers a promising candidate for a sustainable circular plastic economy. This study indicates potential applications in materials science, particularly in the development of sustainable plastics (Abel, Snyder, & Coates, 2021).
Investigations on heterogeneously catalyzed condensations of glycerol to cyclic acetals show the production of novel platform chemicals, like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These findings have potential applications in the synthesis of bio-based chemicals and sustainable industrial processes (Deutsch, Martin, & Lieske, 2007).
In pharmacological research, chiral dioxolane inhibitors have shown comparable or superior potency to other inhibitors and demonstrate potential for clinical evaluation. This is significant in the development of new pharmaceuticals and therapeutic agents (Crawley & Briggs, 1995).
The combination of hydroformylation and biocatalysis technologies has been used for the synthesis of key intermediates in angiotension-I converting enzyme and neutral endopeptidase inhibitors. This interdisciplinary approach has implications in synthetic chemistry and drug development (Cobley et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(2,5-dioxooxolan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337171 | |
| Record name | 2,5-Dioxooxolan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxooxolan-3-YL acetate | |
CAS RN |
24766-96-9 | |
| Record name | 2,5-Dioxooxolan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

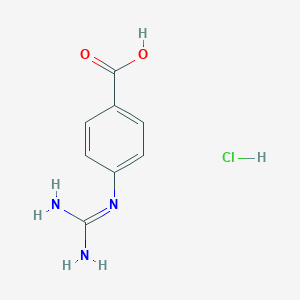
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
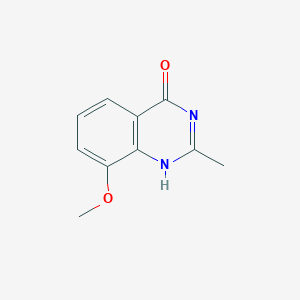
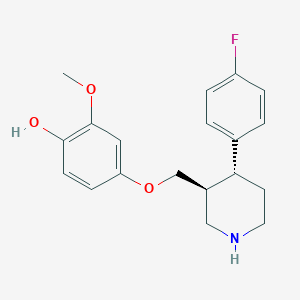
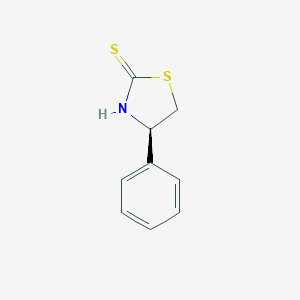
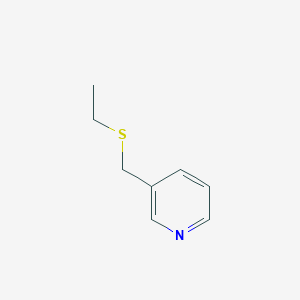
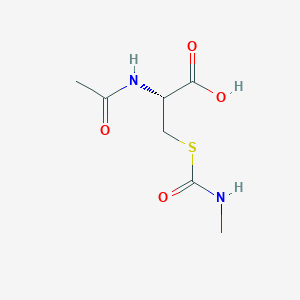
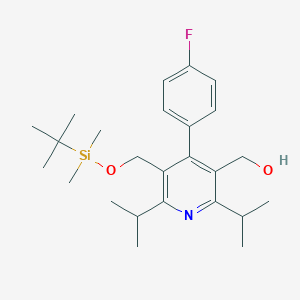
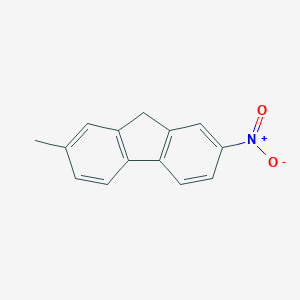

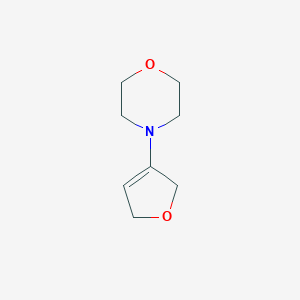
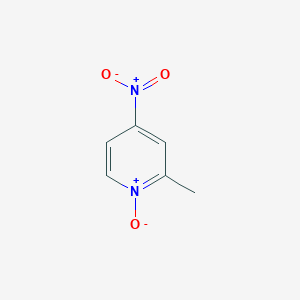
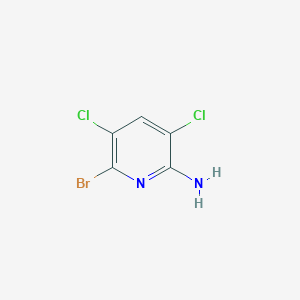
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)